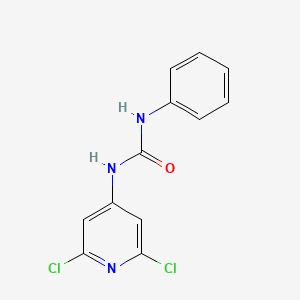

N-(2,6-dichloro-4-pyridyl)-N'-phenylurea

概要

説明

N-(2,6-dichloro-4-pyridyl)-N’-phenylurea is a synthetic compound known for its role as an inhibitor of cytokinin oxidase/dehydrogenase. This enzyme is responsible for the degradation of cytokinins, which are plant hormones that regulate various aspects of growth and development. By inhibiting this enzyme, N-(2,6-dichloro-4-pyridyl)-N’-phenylurea can enhance cytokinin levels and signaling in plants, making it a valuable tool in agricultural and biotechnological research .

作用機序

Target of Action

The primary target of N-(2,6-dichloro-4-pyridyl)-N’-phenylurea is the enzyme cytokinin oxidase/dehydrogenase (CKX) . This enzyme plays a crucial role in the degradation of cytokinins, which are plant hormones that regulate various developmental processes .

Mode of Action

N-(2,6-dichloro-4-pyridyl)-N’-phenylurea acts as an inhibitor of CKX . By inhibiting this enzyme, the compound reduces the degradation of cytokinins in plants . This results in an increase in cytokinin levels and signaling, which can have various effects on plant growth and development .

Biochemical Pathways

The inhibition of CKX affects the cytokinin degradation pathway . Cytokinins play a key role in various biochemical pathways, including cell division, plant morphogenesis, and response to environmental stimuli . By inhibiting CKX and thus increasing cytokinin levels, N-(2,6-dichloro-4-pyridyl)-N’-phenylurea can influence these pathways and their downstream effects .

Pharmacokinetics

The compound’s ability to inhibit ckx suggests that it can be taken up by plant cells and interact with its target enzyme . The compound’s impact on bioavailability, as well as its absorption, distribution, metabolism, and excretion (ADME) properties, would be an interesting area for future research.

Result of Action

The inhibition of CKX by N-(2,6-dichloro-4-pyridyl)-N’-phenylurea leads to increased cytokinin levels and signaling in plants . This can result in various molecular and cellular effects, such as enhanced cell division and growth, altered plant morphology, and increased responsiveness to environmental stimuli .

準備方法

The synthesis of N-(2,6-dichloro-4-pyridyl)-N’-phenylurea typically involves the reaction of 2,6-dichloropyridine with phenyl isocyanate. The process begins with the preparation of 2,6-dichloropyridine, which can be synthesized through the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction to yield 4-amino-2,6-dichloropyridine. The final step involves the reaction of 4-amino-2,6-dichloropyridine with phenyl isocyanate under mild conditions to produce N-(2,6-dichloro-4-pyridyl)-N’-phenylurea .

化学反応の分析

N-(2,6-dichloro-4-pyridyl)-N’-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of fully substituted energetic pyridine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions include N-oxide derivatives, amino derivatives, and fully substituted pyridine derivatives .

科学的研究の応用

Agriculture

CPPU is primarily utilized in agricultural practices due to its ability to enhance plant growth and yield.

- Cytokinin Enhancement : By preventing the degradation of cytokinins, CPPU promotes cell division and expansion, leading to improved fruit set and enlargement. It has been shown to significantly increase yield in crops such as kiwifruit and mulberry .

- Tissue Culture : CPPU is widely used in plant tissue culture to stimulate shoot regeneration. It is often included in media formulations like Murashige and Tucker (MT) for culturing explants .

Biotechnology

In biotechnology, CPPU plays a crucial role in plant tissue engineering and genetic studies.

- Micropropagation : Studies have demonstrated that CPPU can enhance meristem formation and shoot proliferation in various species under in vitro conditions . For example, Tanimoto and Harada (1980) reported increased shoot formation from mulberry hypocotyls when treated with CPPU .

- Synergistic Effects : Research indicates that CPPU can synergistically enhance the effects of other growth regulators when used in combination treatments, making it a versatile tool in plant biotechnology.

Medicine

While primarily used in agriculture, there is ongoing research into the potential therapeutic applications of CPPU.

- Cytokinin Modulation : The modulation of cytokinin levels by CPPU may have implications for various biological systems beyond plants. Studies are exploring its effects on cellular processes that could be relevant in medical applications.

Case Studies

- Kiwifruit Growth Enhancement :

- Mulberry Tissue Culture :

- Citrus Fruit Set Induction :

類似化合物との比較

N-(2,6-dichloro-4-pyridyl)-N’-phenylurea is unique compared to other similar compounds due to its high selectivity and efficiency in inhibiting cytokinin oxidase/dehydrogenase. Similar compounds include:

N-(2,6-dichloro-4-pyridyl)-N’-dodecylurea: This compound also inhibits cytokinin oxidase/dehydrogenase but has different physical and chemical properties.

N-(2,6-dichloro-4-pyridyl)-N’-piperidinourea: Another inhibitor with a different structure and potentially different selectivity and efficiency.

N-(2,6-dichloro-4-pyridyl)-N’-(2-thienylmethyl)urea: This compound has a similar inhibitory effect but differs in its molecular structure and specific applications .

N-(2,6-dichloro-4-pyridyl)-N’-phenylurea stands out due to its ease of synthesis, high selectivity, and effectiveness in enhancing cytokinin levels in plants, making it a valuable tool in various scientific and industrial applications.

生物活性

N-(2,6-dichloro-4-pyridyl)-N'-phenylurea, commonly referred to as CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea), is a synthetic compound recognized for its significant biological activities, particularly in plant growth regulation. This article delves into its mechanisms of action, efficacy, and applications based on diverse research findings.

Overview of Biological Activity

CPPU belongs to a class of compounds known as cytokinins, which are essential plant hormones that regulate various physiological processes such as cell division, shoot and root growth, and the development of fruits and flowers. The biological activity of CPPU is primarily characterized by its ability to promote cell division and elongation in plant tissues.

The mechanism by which CPPU exerts its effects involves interaction with cytokinin receptors in plants. By mimicking natural cytokinins, CPPU activates signaling pathways that lead to enhanced growth and development. Specifically, it has been shown to:

- Stimulate cell division : CPPU promotes mitotic activity in meristematic tissues.

- Enhance fruit set and quality : It induces parthenocarpy (fruit development without fertilization) and improves fruit size and quality.

- Regulate senescence : By delaying leaf aging, CPPU prolongs the photosynthetic capacity of plants.

Research Findings

Numerous studies have demonstrated the efficacy of CPPU in various agricultural contexts. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Takehashi et al. (Year) | Demonstrated that CPPU outperformed traditional cytokinins in promoting lateral bud development in pea seedlings. |

| Okamoto et al. (Year) | Found that CPPU significantly increased meristem formation in Torenia cultured in vitro, showing its potential in micropropagation techniques. |

| Tanimoto & Harada (Year) | Reported that CPPU could counteract the effects of cytokinin inhibitors, highlighting its robust activity in plant tissue cultures. |

Case Studies

- Fruit Production : In a study involving citrus plants, CPPU was applied during anthesis to induce parthenocarpic fruit development. The results indicated a marked increase in fruit size and yield compared to untreated controls.

- Vegetable Crops : Research on tomato plants treated with CPPU showed enhanced fruit set and weight, demonstrating its practical application in increasing agricultural productivity.

- Micropropagation : In vitro studies have shown that CPPU can effectively stimulate shoot proliferation in various plant species, making it a valuable tool for tissue culture practices.

Comparative Efficacy

CPPU has been compared with other plant growth regulators such as benzyladenine (BA) and kinetin. The following table summarizes their comparative effects:

| Compound | Activity Level | Application Rate | Notes |

|---|---|---|---|

| CPPU | High | Lower concentrations yield better results | Superior to BA in many assays |

| BA | Moderate | Higher concentrations needed for similar effects | Commonly used but less effective than CPPU |

| Kinetin | Variable | Effective but less consistent across species | Older cytokinin with varying results |

Toxicity and Environmental Impact

While CPPU exhibits potent biological activity, studies have also assessed its toxicity to non-target organisms. Research indicates that at recommended application rates, CPPU poses minimal risk to beneficial insects and wildlife. However, careful management is advised to prevent potential phytotoxic effects when used at excessive concentrations.

特性

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-10-6-9(7-11(14)17-10)16-12(18)15-8-4-2-1-3-5-8/h1-7H,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYLVRQKBVURJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。